molecular formula C22H23FN4O2 B5351380 3-[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidine-1-carbonyl]-1,6-dimethylpyridin-2-one

3-[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidine-1-carbonyl]-1,6-dimethylpyridin-2-one

Cat. No.: B5351380
M. Wt: 394.4 g/mol
InChI Key: CIRKIVKIBWFRIU-UHFFFAOYSA-N
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Description

3-[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidine-1-carbonyl]-1,6-dimethylpyridin-2-one is a complex organic compound that features a pyrazole ring, a piperidine ring, and a pyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidine-1-carbonyl]-1,6-dimethylpyridin-2-one typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specialized catalysts and reaction conditions to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidine-1-carbonyl]-1,6-dimethylpyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The pyrazole and piperidine rings are known to interact with biological targets, making this compound a candidate for drug development .

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, analgesic, or anticancer properties, depending on their specific structure and functional groups .

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of 3-[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidine-1-carbonyl]-1,6-dimethylpyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds with active site residues, while the piperidine ring may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidine-1-carbonyl]-1,6-dimethylpyridin-2-one lies in its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidine-1-carbonyl]-1,6-dimethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O2/c1-14-6-7-18(21(28)26(14)2)22(29)27-10-8-15(9-11-27)20-19(13-24-25-20)16-4-3-5-17(23)12-16/h3-7,12-13,15H,8-11H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRKIVKIBWFRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1C)C(=O)N2CCC(CC2)C3=C(C=NN3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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